

Structural & Functional Divergence: Homomorpholine vs. Morpholine in Drug Design

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Compound of Interest

Compound Name: 2-Homomorpholinecarboxylic Acid

CAS No.: 933743-11-4

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Executive Summary: The Bioisosteric Imperative

In medicinal chemistry, the transition from morpholine (1,4-oxazinane) to homomorpholine (1,4-oxazepane) is not merely a ring-expansion exercise; it is a strategic maneuver to modulate physicochemical properties and occupy novel chemical space.^[1] While morpholine is a privileged scaffold found in blockbuster drugs like gefitinib and linezolid, its ubiquity often leads to crowded intellectual property (IP) landscapes and metabolic liabilities.^[1]

Homomorpholine serves as a critical bioisostere, offering a larger hydrodynamic radius, distinct substituent vectors, and altered basicity.^[1] This guide analyzes the structural, electronic, and synthetic divergences between these two heterocycles, providing a roadmap for their application in lead optimization.

Structural & Conformational Analysis

The core differentiation lies in the ring topology, which dictates the spatial arrangement of pharmacophores.

Ring Topology and Puckering^{[1][2]}

- Morpholine (6-membered):

- Conformation: Predominantly exists in a chair conformation.[1][2][3] This rigid structure minimizes torsional strain and 1,3-diaxial interactions.[1][2]
- Substituent Vectors: Substituents at the nitrogen (N4) or carbon positions adopt well-defined axial or equatorial orientations.[2] The vectors are predictable and relatively static, often projecting at $\sim 109.5^\circ$ angles.[1]
- Homomorpholine (7-membered):
 - Conformation: Highly flexible.[1][2] It does not possess a single dominant minimum like the chair.[2] Instead, it interconverts between twist-chair (TC) and twist-boat (TB) conformations.[2]
 - Pseudorotation: The low energy barrier between conformers allows the ring to "mould" into binding pockets, potentially accessing interactions unavailable to the rigid morpholine. However, this entropic penalty upon binding can sometimes reduce affinity unless the ring is constrained by substituents.[1]

Electronic Properties & Basicity (pKa)

The basicity of the nitrogen is governed by the inductive withdrawal of the ether oxygen.

- Morpholine: The oxygen is located at the 4-position relative to nitrogen (connected via two ethylene bridges). The inductive effect (-I) is significant, lowering the pKa to ~ 8.36 .
- Homomorpholine: The ring contains one ethylene bridge (2 carbons) and one propylene bridge (3 carbons). The average distance between the electronegative oxygen and the basic nitrogen is increased. Consequently, the inductive withdrawal is attenuated.[1]
 - Result: Homomorpholine is generally more basic (pKa $\sim 9.0 - 10$.[1][2]0) than morpholine. [1][2][4][5] This shift impacts ionization state at physiological pH, influencing membrane permeability and hERG channel binding.[1]

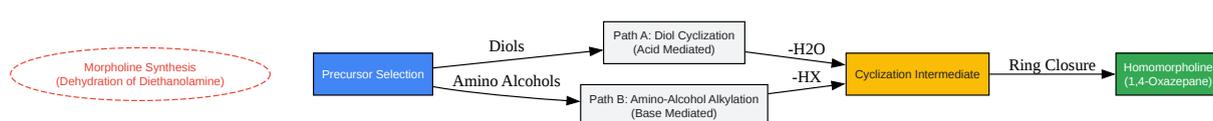
Physicochemical Comparison Table

Property	Morpholine (1,4-Oxazinane)	Homomorpholine (1,4-Oxazepane)	Impact on Drug Design
Ring Size	6-membered	7-membered	Affects steric fit and metabolic access.[2]
Conformation	Rigid Chair	Flexible (Twist-Chair/Boat)	7-ring allows "induced fit" but has higher entropic cost.[2]
Basicity (pKa)	~8.4	~9.5 - 10.0 (Predicted)	Higher pKa increases cation fraction at pH 7. [2]4.
Lipophilicity (LogP)	Lower	Higher (+CH ₂ contribution)	7-ring increases permeability but lowers solubility.[2]
Solubility	High (Hydrophilic)	Moderate	7-ring is less solvated due to lipophilic surface area.[2]
Fsp ³ Character	High	High	Both contribute to 3D-likeness (Escape from Flatland).

Synthetic Methodologies

Synthesizing the 7-membered homomorpholine ring is kinetically less favorable than the 6-membered morpholine due to the entropic factor of ring closure. Specialized protocols are required.[1][2]

Synthesis Logic Diagram



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Figure 1: Synthetic decision tree comparing cyclization strategies. Path B is preferred for substituted homomorpholines to control regiochemistry.

Experimental Protocol: Synthesis of N-Substituted 1,4-Oxazepane

Objective: Synthesis of N-benzyl-1,4-oxazepane via nucleophilic substitution/cyclization.

Reagents:

- 3-(Benzylamino)-1-propanol (1.0 equiv)[2]
- 1,2-Dibromoethane (1.2 equiv)[1]
- Potassium Carbonate () (3.0 equiv)
- Acetonitrile (ACN) (Anhydrous)

Step-by-Step Methodology:

- Preparation: Charge a flame-dried round-bottom flask with 3-(benzylamino)-1-propanol (10 mmol) and anhydrous acetonitrile (50 mL).
- Base Addition: Add finely ground anhydrous (30 mmol). Stir the suspension vigorously at room temperature for 15 minutes to ensure deprotonation initiation.
- Alkylation: Add 1,2-dibromoethane (12 mmol) dropwise via a syringe pump over 30 minutes. Note: Slow addition minimizes intermolecular polymerization.
- Reflux: Heat the reaction mixture to reflux () under a nitrogen atmosphere. Monitor by TLC or LC-MS.[1][2] Reaction typically requires 12–18 hours.[1][2]

- Mechanistic Insight: The reaction proceeds via an initial attack of the amine on the alkyl bromide, followed by an intramolecular etherification (or vice versa depending on conditions, though amine alkylation is faster).
- Work-up: Cool to room temperature. Filter off the inorganic salts.[2] Concentrate the filtrate under reduced pressure.
- Purification: Dissolve the residue in DCM and wash with water.[1][2] The organic layer is dried over
.[2][6] Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Yield Expectation: 50–70% (7-membered ring formation is slower than 6-membered).[2]

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

Replacing a morpholine with homomorpholine is often driven by the need to:

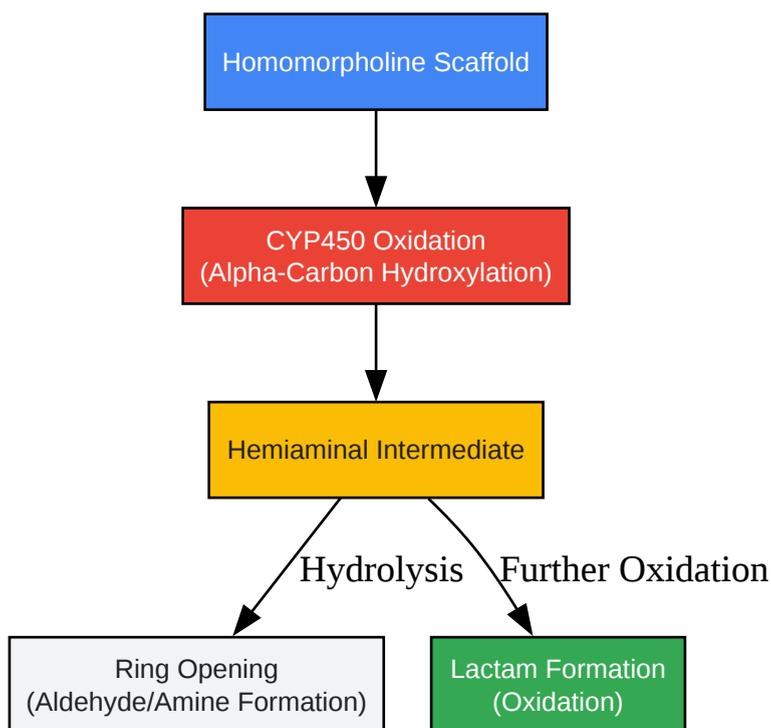
- Shift Lipophilicity: If a morpholine lead is too polar (low permeability), the homomorpholine adds lipophilicity (approx +0.4 LogP units) without introducing aromaticity.[1]
- Alter Selectivity: In kinase inhibitors, the flexible 7-membered ring can accommodate slightly larger hydrophobic pockets or avoid steric clashes that the rigid chair of morpholine might encounter.
- Metabolic Stability: While both rings are susceptible to oxidation (typically to the nitrogen), the 7-membered ring's different puckering can alter the accessibility of the -protons to CYP450 enzymes.

Case Study: Dopamine D4 Receptor Ligands

Research has demonstrated that expanding the morpholine ring to a 1,4-oxazepane in specific dopamine D4 antagonists resulted in maintained or improved affinity.[1][2] The 7-membered

ring allowed the terminal phenyl group to adopt a vector that better engaged the hydrophobic pocket of the receptor, a conformational feat the rigid morpholine could not achieve.

Metabolic Liability Diagram



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Figure 2: Primary metabolic pathways for saturated oxa-aza heterocycles.[2] The 7-membered ring is susceptible to alpha-hydroxylation similar to morpholine.[2]

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